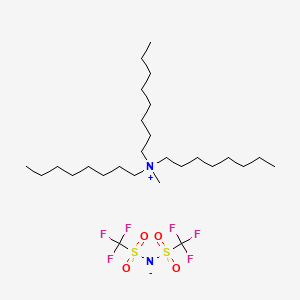
三正辛基甲基铵双(三氟甲磺酰)酰亚胺
描述
Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide is an ionic liquid . It is used as an electrolyte in various electrochemical applications including sensors, batteries, and capacitors due to its diverse properties such as low volatility, high conductivity, excellent electrochemical window, and ability to solvate multiple species .
Molecular Structure Analysis
The molecular formula of Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide is C27H54F6N2O4S2 . The molecular weight is 648.85 .Chemical Reactions Analysis
Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide is used as a solvent during electrochemical reactions . It has also been used to prepare gels with the help of certain gelators .Physical And Chemical Properties Analysis
Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide is a liquid with a refractive index of 1.439 . It has a conductivity of approximately 0.04 mS/cm .科学研究应用
电化学应用中的电解质
该化合物用作各种电化学应用(如传感器、电池和电容器)中的电解质。 其低挥发性、高电导率和优异的电化学窗口使其适合于这些用途 .
电化学反应中的溶剂
它在电化学反应中用作电生成离子液体溶剂,这对于需要具有特定性质的稳定离子液体的过程至关重要 .
凝胶的制备
该化合物已用于在特定凝胶剂的帮助下制备凝胶。 该应用在材料科学领域意义重大,其中凝胶形成是一个关键过程 .
电容器技术
它在电容器技术中得到应用,其性能可以提高电容器的性能和寿命 .
发光器件
在发光器件的制造中,该离子液体由于其溶解多种物质的能力而发挥作用,这对这些器件的功能至关重要 .
薄膜晶体管
该化合物应用于薄膜晶体管,薄膜晶体管是许多电子设备不可或缺的一部分。 其独特的性能有助于提高这些晶体管的效率和稳定性 .
光存储介质
安全和危害
Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, or vapors. Protective gloves, clothing, and eye protection should be worn when handling this substance .
未来方向
作用机制
Target of Action
Methyltri-n-octylammonium Bis(trifluoromethanesulfonyl)imide, also known as NSC-747259 or Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide, is primarily targeted in various electrochemical applications . It is used as an electrolyte in sensors, batteries, and capacitors .
Mode of Action
The mode of action of Methyltri-n-octylammonium Bis(trifluoromethanesulfonyl)imide involves its interaction with the electrochemical components of the target devices . It is an ionic liquid that provides high conductivity, excellent electrochemical window, and the ability to solvate multiple species .
Biochemical Pathways
The biochemical pathways affected by Methyltri-n-octylammonium Bis(trifluoromethanesulfonyl)imide are primarily related to energy storage applications . It plays a crucial role in capacitor technology, light-emitting devices, thin-film transistors, and optical storage media .
Result of Action
The result of the action of Methyltri-n-octylammonium Bis(trifluoromethanesulfonyl)imide is the enhancement of the performance of the electrochemical devices it is used in . Its unique properties contribute to the improved functionality of sensors, batteries, and capacitors .
生化分析
Biochemical Properties
Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide plays a significant role in biochemical reactions due to its ability to solvate multiple species. It interacts with various enzymes, proteins, and other biomolecules, facilitating electrochemical processes. The compound’s high conductivity and low volatility enable efficient electron transfer, enhancing the activity of enzymes and proteins involved in redox reactions .
Cellular Effects
Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to changes in gene expression patterns. Additionally, the compound’s interaction with cellular membranes can alter membrane potential and ion transport, impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. It can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions are crucial for its role in various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products may have different biochemical properties .
Dosage Effects in Animal Models
The effects of Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide vary with different dosages in animal models. At low doses, the compound may enhance cellular function and metabolic activity, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence metabolite levels by modulating enzyme activity and altering the balance of metabolic reactions. These interactions are essential for its role in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport mechanisms is crucial for optimizing its use in biochemical applications .
Subcellular Localization
The subcellular localization of Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The localization is critical for its role in various cellular processes, including signal transduction and metabolic regulation .
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;methyl(trioctyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.C2F6NO4S2/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-25H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGQNGWYNLUQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047926 | |
| Record name | Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375395-33-8 | |
| Record name | Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375395-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltricaprylylammonium bistriflamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375395338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 375395-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-trioctylammonium bis(trifluoromethylsulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRICAPRYLYLAMMONIUM BISTRIFLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939A0J7H68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate](/img/structure/B1591550.png)

![7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1591553.png)







